2-羟基-3-碘-5-(三氟甲氧基)苯甲醛

货号 B2356218

CAS 编号:

775330-11-5

分子量: 332.017

InChI 键: KUVGGCSYLYHROK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

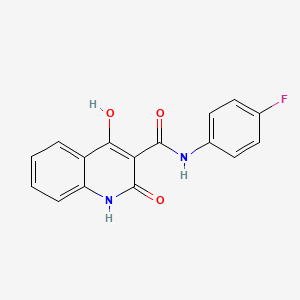

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3IO3 and a molecular weight of 332.02 . It is also known as IodoPA or IFAP. The compound is typically stored at refrigerated temperatures .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde include a molecular weight of 332.02 and a molecular formula of C8H4F3IO3 . The compound is typically stored at refrigerated temperatures .科学研究应用

合成和化学性质

- 2-羟基-3-碘-5-(三氟甲氧基)苯甲醛已被用于合成复杂的化合物。例如,它在通过DMSO促进的氧化过程中起着噁唑-2-硫酮的形成作用,其中它的衍生物参与了重要的化学反应 (Creary & Losch, 2008)。

- 这种化合物独特的结构也使其适用于合成铜配合物。它在特定条件下与乙酸铜的反应性已被探讨,用于形成新颖的晶体结构 (Liu, 2010)。

在药物化学中的应用

- 在药物化学中,2-羟基-3-碘-5-(三氟甲氧基)苯甲醛的衍生物,如苄氧基苯甲醛,作为有价值的中间体。这些衍生物在药物设计中具有潜在的应用,特别是当附加到五元杂环时 (Bölcskei, Andrea, & Keglevich, 2022)。

聚合物合成

- 它已被用于合成各种聚合物。例如,该化合物的衍生物已被纳入苯乙烯共聚反应中,表明其在创造新型聚合材料中的实用性 (Cimino et al., 2020)。

催化和化学反应

- 这种化合物及其衍生物在催化和特定化学反应中被发现有用。该化合物的结构使其能够参与复杂的反应,如卟啉衍生物的合成 (Leroy et al., 2004)。

安全和危害

属性

IUPAC Name |

2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVGGCSYLYHROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

A mixture of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde (5.09 g, 24.7 mmole) and N-iodosuccinimide (13.9 g, 61.8 mmole) in anhydrous DMF (50 mL) was stirred at room temperature for 2 days under a dry N2 atmosphere. The solvent was removed in vacuo and the residue was dissolved in EtOAc (200 mL), washed with 0.5 N HCl (200 mL), H2O (200 mL), aqueous sodium thiosulfate (100 mL), brine (100 mL), dried over MgSO4, filtered and concentrated in vacuo to give a yellow solid. Purification by sublimation under vacuum at 85° C. gave 7.97 g (97% yield) of the product as a white solid: EIHRMS m/z 331.9159 (M+, C8H8F3O4, Calc'd 331.9157).

Name

Yield

97%

Synthesis routes and methods II

Procedure details

2-hydroxy-5-(trifluoromethoxy)benzaldehyde (2.0 g, 9.7 mmol) was dissolved into DMF (20 mL) and then added with NIS (5.4 g, 24 mmol) in batches. The mixture was stirred for 2 days at room temperature. At the end of reaction, saturated sodium thiosulfate solution was added and extracted with ethyl acetate, and the organic phase was dried and evaporated in vacuum to obtain the product (0.30 g, 78%) by column chromatography.

Name

Yield

78%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)

![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)

![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)

![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)